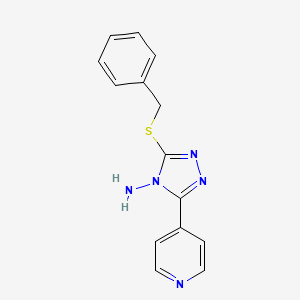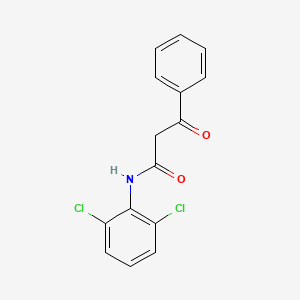![molecular formula C26H24ClN3O B12155301 9-chloro-6-[2-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B12155301.png)
9-chloro-6-[2-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-chloro-6-[2-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline is a synthetic organic compound belonging to the indoloquinoxaline family. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties. The unique structure of this compound, featuring a chloro group and a pentyloxybenzyl moiety, contributes to its distinct chemical and biological characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-chloro-6-[2-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-nitroaniline and isatin.
Formation of Indoloquinoxaline Core: The initial step involves the condensation of 2-nitroaniline with isatin to form the indoloquinoxaline core. This reaction is usually carried out in the presence of a suitable catalyst and under reflux conditions.
Chlorination: The indoloquinoxaline core is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chloro group at the 9-position.
Introduction of Pentyloxybenzyl Group: The final step involves the alkylation of the chlorinated indoloquinoxaline with 2-(pentyloxy)benzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
9-chloro-6-[2-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The chloro group at the 9-position can be substituted with nucleophiles like amines or thiols under appropriate conditions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Reduced indoloquinoxaline derivatives.
Substitution: Amino or thio-substituted indoloquinoxaline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 9-chloro-6-[2-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in studies related to its anticancer and antimicrobial activities. It has been tested against various cancer cell lines and pathogenic microorganisms, demonstrating significant cytotoxic and inhibitory effects.
Medicine
In medicine, the compound is being investigated for its potential as a therapeutic agent. Its ability to interact with DNA and proteins makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 9-chloro-6-[2-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline involves its interaction with cellular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, leading to cell death. Additionally, it may inhibit key enzymes involved in cellular processes, further contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6H-indolo[2,3-b]quinoxaline: The parent compound without the chloro and pentyloxybenzyl groups.
9-fluoro-6-[2-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline: A fluorinated analog with similar properties.
6-[2-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline: Lacks the chloro group but retains the pentyloxybenzyl moiety.
Uniqueness
The presence of both the chloro group and the pentyloxybenzyl moiety in 9-chloro-6-[2-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline imparts unique chemical and biological properties. These modifications enhance its reactivity and biological activity compared to its analogs, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C26H24ClN3O |
|---|---|
Molekulargewicht |
429.9 g/mol |
IUPAC-Name |
9-chloro-6-[(2-pentoxyphenyl)methyl]indolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C26H24ClN3O/c1-2-3-8-15-31-24-12-7-4-9-18(24)17-30-23-14-13-19(27)16-20(23)25-26(30)29-22-11-6-5-10-21(22)28-25/h4-7,9-14,16H,2-3,8,15,17H2,1H3 |
InChI-Schlüssel |
SQVMGMMAFKSQCA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC1=CC=CC=C1CN2C3=C(C=C(C=C3)Cl)C4=NC5=CC=CC=C5N=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(5Z)-5-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B12155221.png)
![Methyl 4-[1-(6-ethoxybenzothiazol-2-yl)-4-hydroxy-5-oxo-3-(2-thienylcarbonyl)-3-pyrrolin-2-yl]benzoate](/img/structure/B12155228.png)

![2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B12155233.png)
![N-(2,6-Dimethyl-phenyl)-2-(4-furan-2-ylmethyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide](/img/structure/B12155236.png)

![N-(propan-2-yl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B12155245.png)
![Ethyl 3-amino-6-(furan-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B12155253.png)
![4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B12155265.png)
![4-(1,2-benzothiazol-3-yl)-N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}piperazine-1-carboxamide](/img/structure/B12155277.png)
![Methyl 4-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]benzoate](/img/structure/B12155282.png)

![2-{[2-(2-hydroxyethoxy)ethyl]amino}-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12155297.png)
![ethyl 4-methyl-2-[({4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}carbonyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B12155306.png)
